Influenza virus PA (46-54)
Beschreibung
BenchChem offers high-quality Influenza virus PA (46-54) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza virus PA (46-54) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C60H75N11O14S |
|---|---|
Molekulargewicht |
1206.4 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C60H75N11O14S/c1-4-35(2)51(60(84)85)71-58(82)46(28-38-18-12-7-13-19-38)67-56(80)47(30-40-32-62-34-63-40)68-54(78)44(27-37-16-10-6-11-17-37)66-57(81)48(31-50(74)75)69-59(83)49(33-72)70-55(79)45(29-39-20-22-41(73)23-21-39)65-53(77)43(24-25-86-3)64-52(76)42(61)26-36-14-8-5-9-15-36/h5-23,32,34-35,42-49,51,72-73H,4,24-31,33,61H2,1-3H3,(H,62,63)(H,64,76)(H,65,77)(H,66,81)(H,67,80)(H,68,78)(H,69,83)(H,70,79)(H,71,82)(H,74,75)(H,84,85)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1 |
InChI-Schlüssel |
CEIPGWMEAZJZCE-AOICGZKUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=CC=C5)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Influenza A Virus PA (46-54) Peptide: A Technical Guide to its Discovery, Origin, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for a universal influenza vaccine has driven extensive research into conserved viral epitopes that can elicit broad and durable immune responses. Among the promising targets are T-cell epitopes derived from internal viral proteins, which are less susceptible to the antigenic drift and shift that plague antibody-based vaccines targeting surface glycoproteins.[1][2] This technical guide provides an in-depth exploration of the influenza A virus Polymerase Acidic (PA) protein-derived peptide, PA (46-54), a well-characterized HLA-A*02:01-restricted epitope. We will delve into its discovery, origin, immunological properties, and the experimental methodologies used to study it, offering a comprehensive resource for researchers in immunology and vaccine development.
Origin and Function of the PA Protein
The PA (46-54) peptide originates from the influenza A virus Polymerase Acidic (PA) protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex.[3][4] The RdRp, a heterotrimer consisting of PA, PB1, and PB2, is responsible for the transcription and replication of the viral RNA genome within the host cell nucleus.[3][4] The PA subunit itself possesses endonuclease activity, which is essential for the "cap-snatching" mechanism used by the virus to generate primers for its own mRNA synthesis from host pre-mRNAs.[5][6] Given its crucial role in the viral life cycle, the PA protein is a key target for both antiviral drugs and T-cell-mediated immunity.[3][7]
The PA protein can be structurally divided into an N-terminal endonuclease domain and a C-terminal domain responsible for interaction with the PB1 subunit, connected by a linker region.[7] The PA (46-54) peptide, with the amino acid sequence FMYSDFHFI , is located within the N-terminal portion of the PA protein.[8][9][10][11]
Discovery of the PA (46-54) Peptide
The identification of the PA (46-54) peptide as a T-cell epitope likely resulted from a combination of predictive and experimental approaches, a process often referred to as "reverse immunology." This strategy involves identifying potential epitopes from a pathogen's proteome and then experimentally validating their immunogenicity.
Bioinformatic Prediction
The initial step in discovering novel T-cell epitopes often involves in silico prediction using algorithms that identify peptide sequences with a high probability of binding to specific Major Histocompatibility Complex (MHC) class I molecules. These algorithms are trained on large datasets of known MHC-binding peptides and consider factors such as anchor residue motifs and physicochemical properties of the amino acids. For HLA-A*02:01, the most common HLA allele in many populations, these predictive tools can scan the entire influenza A virus proteome to flag potential 9-mer peptides like PA (46-54).[12][13]
Experimental Validation
Following bioinformatic prediction, experimental validation is crucial to confirm that a peptide is not only processed and presented by infected cells but also recognized by T-cells. Key experimental approaches include:
-
Mass Spectrometry-based Immunopeptidomics: This powerful technique directly identifies peptides presented by MHC molecules on the surface of infected cells.[14][15] By isolating HLA-peptide complexes and analyzing the eluted peptides using mass spectrometry, researchers can definitively identify naturally processed and presented viral epitopes, including PA (46-54).[14]
-
T-cell Recognition Assays: Once a candidate peptide is identified, its ability to stimulate a T-cell response is assessed. This is often done by synthesizing the peptide and using it in various T-cell assays with peripheral blood mononuclear cells (PBMCs) from influenza-exposed individuals.[16]
Immunological Properties of PA (46-54)
The PA (46-54) peptide is a known subdominant HLA-A*02:01-restricted CD8+ T-cell epitope.[12] While it may not elicit as strong a response as some immunodominant epitopes like M1 (58-66), it is recognized by the T-cells of some individuals and contributes to the overall anti-influenza immune response.[1][14] Its high degree of conservation across different influenza A virus strains makes it an attractive component for a universal influenza vaccine.[1][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the PA (46-54) peptide.
| Peptide Attribute | Value | Reference |
| Sequence | FMYSDFHFI | [8][9][10][11] |
| Length | 9 amino acids | [15] |
| Originating Protein | Polymerase Acidic (PA) Protein | [17] |
| Amino Acid Position | 46-54 | [8][9][10][11][15][17] |
| MHC Restriction | HLA-A*02:01 | [10][11][15][17] |
| MHC Binding Affinity | Predicted Binding Affinity (nM) | Reference |
| PA (46-54) | 2.66 | [15] |
Lower nM values indicate stronger predicted binding affinity.
Experimental Protocols
Detailed methodologies are essential for the reproducible study of T-cell epitopes. Below are outlines of key experimental protocols used in the characterization of the PA (46-54) peptide.
MHC Class I Peptide Binding Assay
This assay measures the ability of a candidate peptide to bind to a specific MHC class I molecule. A common method is a competition-based fluorescence polarization assay.
-
Reagents and Materials:
-
Purified, soluble HLA-A*02:01 molecules.
-
A high-affinity fluorescently labeled reference peptide known to bind HLA-A*02:01.
-
The synthetic PA (46-54) peptide of interest.
-
Assay buffer (e.g., PBS with a mild detergent).
-
A fluorescence polarization reader.
-
-
Procedure:
-
A fixed concentration of soluble HLA-A*02:01 and the fluorescent reference peptide are incubated together to form a complex.
-
Increasing concentrations of the unlabeled PA (46-54) peptide are added to compete with the fluorescent peptide for binding to the HLA-A*02:01 molecules.
-
The mixture is incubated to reach equilibrium.
-
The fluorescence polarization of the solution is measured. A decrease in polarization indicates displacement of the fluorescent peptide by the competitor peptide.
-
The concentration of the competitor peptide that inhibits 50% of the fluorescent peptide binding (IC50) is calculated to determine the binding affinity.
-
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells, such as interferon-gamma (IFN-γ) producing CD8+ T-cells, upon stimulation with a specific peptide.
-
Reagents and Materials:
-
96-well ELISpot plates pre-coated with an anti-IFN-γ capture antibody.
-
PBMCs isolated from HLA-A*02:01 positive donors.
-
Synthetic PA (46-54) peptide.
-
Positive control (e.g., phytohemagglutinin) and negative control (e.g., media alone or an irrelevant peptide).
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase).
-
Substrate for the enzyme (e.g., BCIP/NBT).
-
An ELISpot plate reader.
-
-
Procedure:
-
PBMCs are plated in the pre-coated ELISpot wells.
-
The PA (46-54) peptide is added to the wells at a predetermined concentration to stimulate the T-cells. Control wells are also set up.
-
The plates are incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.
-
The cells are washed away, and the biotinylated detection antibody is added, which binds to the captured IFN-γ.
-
After another wash, the enzyme-conjugated streptavidin is added, followed by the substrate.
-
The substrate is converted by the enzyme into a colored, insoluble spot at the site of cytokine secretion.
-
The spots are counted using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Visualizations
Antigen Processing and Presentation Pathway
Caption: MHC Class I antigen presentation pathway for the influenza PA (46-54) peptide.
Experimental Workflow for Epitope Discovery
Caption: A typical experimental workflow for the discovery and validation of T-cell epitopes.
Conclusion
The influenza A virus PA (46-54) peptide serves as a valuable tool for studying T-cell responses to influenza and as a potential component of next-generation universal influenza vaccines. Its origin from a conserved internal protein, its defined HLA restriction, and its ability to stimulate CD8+ T-cells underscore its importance in the field. This guide has provided a comprehensive overview of its discovery, characteristics, and the experimental methods used for its investigation, aiming to facilitate further research and development in this critical area of infectious disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Whole-Inactivated Influenza Virus Is a Potent Adjuvant for Influenza Peptides Containing CD8+ T Cell Epitopes [frontiersin.org]
- 3. Frontiers | PA and PA-X: two key proteins from segment 3 of the influenza viruses [frontiersin.org]
- 4. PA and PA-X: two key proteins from segment 3 of the influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. mdpi.com [mdpi.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Whole-Inactivated Influenza Virus Is a Potent Adjuvant for Influenza Peptides Containing CD8+ T Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. jpt.com [jpt.com]
- 11. mstechno.co.jp [mstechno.co.jp]
- 12. Chemical Modification of Influenza CD8+ T-Cell Epitopes Enhances Their Immunogenicity Regardless of Immunodominance | PLOS One [journals.plos.org]
- 13. Highly Conserved Influenza T cell epitopes Induce Broadly Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Immunopeptidomic analysis of influenza A virus infected human tissues identifies internal proteins as a rich source of HLA ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Influenza Virus PA (46-54) Peptide
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as Influenza virus PA (46-54) are paramount to ensuring laboratory safety and regulatory compliance. While this peptide is a fragment of a viral protein and not infectious on its own, it should be handled with care as a potent biological material. Adherence to established protocols for chemical and biological waste is crucial.
Immediate Safety and Handling Protocols
Before beginning any work with Influenza virus PA (46-54), it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. This document contains specific information regarding the peptide's physical, chemical, and toxicological properties, as well as recommended safety precautions.
Personal Protective Equipment (PPE) is mandatory and should include:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing from contamination.
All handling of the peptide, both in lyophilized and reconstituted forms, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation or accidental exposure.
Step-by-Step Disposal Procedures
The appropriate disposal method for Influenza virus PA (46-54) depends on its form (liquid or solid) and institutional guidelines. All waste generated should be considered chemical or biohazardous waste and segregated from general laboratory trash.
Liquid Waste Disposal:
Liquid waste containing the peptide, such as unused solutions or contaminated buffers, should be chemically inactivated before disposal. This process denatures the peptide, rendering it biologically inactive.
-
Chemical Inactivation: In a designated chemical fume hood, prepare a decontaminating solution.
-
Application: Carefully add the liquid peptide waste to the inactivation solution. A common approach is to use a freshly prepared 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) and allow for a contact time of at least 30-60 minutes.[1]
-
Neutralization: If a strong acid or base is used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0.
-
Final Disposal: After inactivation, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations.[1] Always confirm this with your institution's Environmental Health & Safety (EHS) department.
Solid Waste Disposal:
Solid waste contaminated with the peptide, including pipette tips, gloves, empty vials, and other consumables, must be segregated and disposed of as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1][2]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1][2]
Quantitative Data for Decontamination
| Decontaminant | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 30-60 minutes | Effective for many peptides; may be corrosive to some surfaces.[1] |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection.[1] |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid Peptide Waste:
-
Prepare a 10% bleach solution: In a chemical fume hood, dilute household bleach (typically 5.25-6% sodium hypochlorite) 1:10 with water. For example, add 100 mL of bleach to 900 mL of water.
-
Add peptide waste: Carefully and slowly add the liquid peptide waste to the bleach solution.
-
Ensure mixing and contact time: Gently swirl the container to ensure thorough mixing. Allow the solution to stand for at least 30 minutes.
-
Check pH: Before disposal, check the pH of the solution to ensure it is within the acceptable range for your institution's wastewater system (typically between 5.5 and 9.0). Neutralize if necessary.
-
Dispose: Pour the inactivated solution down the drain with a large amount of running water, in accordance with institutional policy.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Influenza virus PA (46-54).
References
Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Influenza A Virus
FOR IMMEDIATE RELEASE
[City, State] – In the dynamic landscape of influenza research, ensuring the safety of laboratory personnel is paramount. This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Influenza A virus. Adherence to these protocols is critical to minimize the risk of laboratory-acquired infections and to ensure a safe and productive research environment.
This guide offers procedural, step-by-step guidance on the selection, use, and disposal of Personal Protective Equipment (PPE), grounded in the latest recommendations from leading health and safety organizations. By providing value beyond the product itself, we aim to be the preferred source for laboratory safety information, building deep trust within the scientific community.
I. Operational Plan: Selecting and Using Personal Protective Equipment
All laboratory procedures involving Influenza A virus should be performed within a Biosafety Level 2 (BSL-2) or Biosafety Level 3 (BSL-3) facility, depending on the specific strain and the nature of the work. A thorough risk assessment should be conducted to determine the appropriate biosafety level and corresponding PPE.
A. Core PPE Recommendations
The following table summarizes the minimum PPE requirements for work with Influenza A virus at BSL-2 and BSL-3.
| PPE Component | BSL-2 Laboratory | BSL-3 Laboratory |
| Lab Coat | Solid-front, back-closing gown or wrap-around gown.[1] | Solid-front protective clothing (e.g., tie-back or wrap-around gowns, scrub suits, or coveralls).[1] |
| Gloves | Two pairs of nitrile gloves are recommended, especially for procedures with a high likelihood of generating droplets or aerosols.[1] | Two pairs of gloves are appropriate.[1] |
| Eye/Face Protection | Safety glasses with side shields, goggles, or a face shield.[2][3] | Goggles or a face shield.[3] |
| Respiratory Protection | Required for procedures with a high potential for aerosol generation (e.g., vortexing, sonicating, centrifuging). A NIOSH-approved N95 respirator is the minimum recommendation. | A NIOSH-approved respirator (e.g., N95, or a powered air-purifying respirator [PAPR]) is required for all activities. |
B. Quantitative Data on PPE Efficacy
The selection of appropriate PPE should be informed by its effectiveness in preventing exposure to infectious agents. The following tables provide quantitative data on the efficacy of various types of respirators and gloves.
Table 1: Respiratory Protection Efficacy Against Influenza Virus
| Respirator Type | Filtration Efficiency | Key Findings |
| N95 Respirator | Filters at least 95% of airborne particles with a mass median aerodynamic diameter of 0.3 micrometers.[4] | In one study, N95 respirators filtered H1N1 influenza aerosols of 0.8-μm with more than 95% efficiency.[5] Another study showed tightly sealed N95 respirators blocked 99.8% of total influenza virus.[6] However, a 10% failure rate was observed in a human exposure model despite fit-testing.[7][8] |
| Powered Air-Purifying Respirator (PAPR) | Equipped with high-efficiency (HE) filters. | In a human exposure model, a novel PAPR provided full protection against aerosolized Live Attenuated Influenza Vaccine (LAIV), with no virus detected in subjects wearing the PAPR.[9][10] |
Table 2: Nitrile Glove Performance
| Parameter | Performance Characteristics |
| Viral Penetration Resistance | Gloves meeting the EN ISO 374-5 standard with the "VIRUS" pictogram have been tested to prevent penetration by bacteriophages.[11] The ASTM F1671 standard is used in North America to test for resistance to blood-borne pathogens using a bacteriophage.[11] |
| Breakthrough Time (BTT) | The time it takes for a chemical to be detected on the inside of the glove. For disposable nitrile gloves, simulated movement has been shown to decrease the BTT by an average of 18%.[12] |
| Integrity | Studies have shown that even out-of-the-box, a small percentage of nitrile gloves can have leaks.[13] It is crucial to visually inspect gloves for any defects before use. |
II. Experimental Protocols for PPE Evaluation
The following are summaries of methodologies used in key studies to evaluate the effectiveness of PPE against influenza virus.
A. Respirator Filtration Efficiency Testing
-
Objective: To determine the ability of N95 filtering facepiece respirators (FFRs) to capture viable influenza aerosols.
-
Methodology:
-
Five models of N95 FFRs were challenged with aerosolized viable H1N1 influenza virus and inert polystyrene latex particles.
-
Aerosols were generated using a Collison nebulizer containing H1N1 influenza virus at a concentration of 1 x 10⁸ TCID₅₀/mL.[5]
-
Testing was conducted at continuous flow rates of 85 and 170 liters per minute.[5]
-
Viable virus sampling was performed upstream and downstream of the respirator to determine filtration efficiency.[5]
-
The virus was assayed using Madin-Darby canine kidney (MDCK) cells to determine the median tissue culture infective dose (TCID₅₀).[5]
-
B. Human Exposure Model for Respirator Efficacy
-
Objective: To compare the effectiveness of a PAPR versus an N95 respirator in a human exposure model.
-
Methodology:
-
Healthy participants were randomized to either a PAPR or N95 respirator group.
-
Qualitative fit-testing was performed for the N95 group.
-
Participants were placed in a test chamber and exposed to aerosolized Live Attenuated Influenza Vaccine (LAIV) for 20 minutes.[9][10]
-
During exposure, participants performed a standardized set of movements and reading exercises.[9][10]
-
Nasal swabs were collected before and after exposure and analyzed by RT-PCR to detect the presence of influenza virus.[9][10]
-
C. Glove Integrity Testing
-
Objective: To evaluate the physical integrity of disposable nitrile exam gloves.
-
Methodology:
-
A modified water-leak test, standardized to detect a 0.15 ± 0.05 mm hole, was developed.[13]
-
Gloves were tested "out-of-box" and after exposure to simulated whole-glove movement for 2 hours using a specialized air inflation method.[13]
-
The number and location of leaks were recorded to determine the glove integrity.[13]
-
III. Procedural Guidance: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.
IV. Disposal Plan
All disposable PPE used when handling Influenza A virus must be treated as biohazardous waste.
-
Collection:
-
Procedure:
-
Decontamination and Disposal:
-
All waste should be decontaminated on-site using an approved method, such as autoclaving, before disposal.
-
Follow all local and state regulations for the handling and disposal of regulated medical waste.[17]
-
For highly pathogenic avian influenza (HPAI) strains, destruction or transfer of all contaminated materials must be reported to and coordinated with the appropriate regulatory agencies (e.g., CDC, APHIS).[11]
-
V. Conclusion
A robust and well-implemented PPE program is a cornerstone of laboratory safety in influenza research. By understanding the quantitative efficacy of different PPE options, adhering to detailed experimental and procedural protocols, and following a stringent disposal plan, research institutions can significantly mitigate the risks associated with handling Influenza A virus. This commitment to safety not only protects the health of researchers but also ensures the integrity and continuity of vital scientific endeavors.
References
- 1. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 2. Biosafety Levels 1, 2, 3 & 4 | UTRGV [utrgv.edu]
- 3. consteril.com [consteril.com]
- 4. N95 respirator - Wikipedia [en.wikipedia.org]
- 5. Challenge of N95 Filtering Facepiece Respirators with Viable H1N1 Influenza Aerosols | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 6. Detection of Infectious Influenza Virus in Cough Aerosols Generated in a Simulated Patient Examination Room - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How well do N95 respirators protect healthcare providers against aerosolized influenza virus? | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 8. How well do N95 respirators protect healthcare providers against aerosolized influenza virus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Regulatory Standards for Gloves that Protect against Viruses | Ansell Sweden [ansell.com]
- 12. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. cha.com [cha.com]
- 15. restoredcdc.org [restoredcdc.org]
- 16. youtube.com [youtube.com]
- 17. prospective-health.ecu.edu [prospective-health.ecu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
